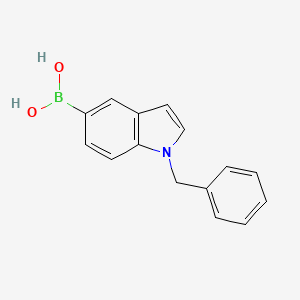

2-(2,4-dichlorophenoxy)-N,N-dimethylaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

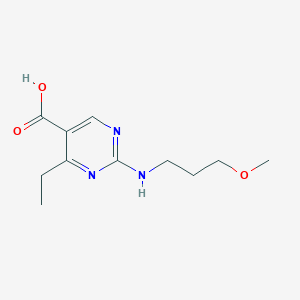

“2-(2,4-dichlorophenoxy)-N,N-dimethylaniline” is a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), which is an organic compound with the chemical formula Cl2C6H3OCH2CO2H . It is a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth, but most grasses such as cereals, lawn turf, and grassland are relatively unaffected .

Synthesis Analysis

The synthesis of derivatives of 2-(2,4-dichlorophenoxy)acetic acid, such as 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides, has been reported . The method for the synthesis of these compounds is based on the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide .Molecular Structure Analysis

The molecular structure of 2,4-Dichlorophenoxyacetic acid, from which “2-(2,4-dichlorophenoxy)-N,N-dimethylaniline” is derived, is Cl2C6H3OCH2CO2H . The structure of the compound can be viewed using various molecular visualization tools .Chemical Reactions Analysis

The degradation of 2,4-Dichlorophenoxyacetic acid, the parent compound of “2-(2,4-dichlorophenoxy)-N,N-dimethylaniline”, has been studied extensively. Biological decomposition of pesticides like 2,4-D is an expressive and effective way for the removal of these compounds from the environment .Physical And Chemical Properties Analysis

2,4-Dichlorophenoxyacetic acid is a white to yellow powder with a molar mass of 221.04 g/mol . It has a melting point of 140.5 °C and a boiling point of 160 °C at 0.4 mm Hg . It is soluble in water at 900 mg/L .Wissenschaftliche Forschungsanwendungen

Environmental and Analytical Chemistry

Studies have shown that 2,4-dichlorophenol and its derivatives, including 2-(2,4-dichlorophenoxy)-N,N-dimethylaniline, play a significant role in environmental chemistry, particularly as pollutants and in the context of herbicide activity. Research focusing on the degradation, detection, and environmental impact of such compounds highlights the importance of understanding their behavior in both natural and engineered ecosystems. For instance, the biological degradation of 2,4-dimethylaniline, a related compound, has been examined, demonstrating the ability of certain Pseudomonas species to utilize these compounds as a carbon and nitrogen source. This indicates potential pathways for the bioremediation of areas contaminated by similar chemical compounds (Brimecombe, Fogel, & Limson, 2006)(Brimecombe, Fogel, & Limson, 2006).

Synthesis and Characterization of Organic Compounds

The synthesis and characterization of organic compounds, including those involving 2-(2,4-dichlorophenoxy)-N,N-dimethylaniline, are crucial for the development of new materials and pharmaceuticals. Research in this area includes the synthesis of complex organic molecules that can serve as intermediates for drugs and other valuable chemicals. For example, the synthesis of 3,4-dimethyl-2-iodobenzoic acid, a key intermediate for the preparation of various vascular disrupting agents, underscores the utility of dimethylaniline derivatives in medicinal chemistry (Shaojie, 2011)(Shaojie, 2011).

Photocatalytic Activities and Material Science

In material science, the photocatalytic activities of compounds like 2-(2,4-dichlorophenoxy)-N,N-dimethylaniline are of interest for applications in solar energy conversion and environmental remediation. The study of novel photosynthesis and characterization of chromene derivatives from its chalcone isomer demonstrates the potential of such compounds in the development of advanced materials with specific light-absorbing properties (Chalabi & Fadhil, 2020)(Chalabi & Fadhil, 2020).

Mechanistic Studies in Organic Chemistry

Mechanistic studies of organic reactions involving 2-(2,4-dichlorophenoxy)-N,N-dimethylaniline and its derivatives are essential for understanding the fundamental processes that underlie synthetic chemistry. For instance, the exploration of the reactivity patterns of dialkylaniline radical cations offers insights into the nucleophilic substitution reactions that are foundational to many synthetic strategies (Kirchgessner, Sreenath, & Gopidas, 2006)(Kirchgessner, Sreenath, & Gopidas, 2006).

Wirkmechanismus

The mechanism of action of 2,4-Dichlorophenoxyacetic acid involves causing uncontrolled growth in most broadleaf weeds, leading to their death, while most grasses are relatively unaffected . It is usually commercialized as salt, amine, and ester formulations and has post-emergence action activating the auxin receptor system .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(2,4-dichlorophenoxy)-N,N-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO/c1-17(2)12-5-3-4-6-14(12)18-13-8-7-10(15)9-11(13)16/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPOGOYXBAOCPFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1OC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(3-chloro-4-fluorophenyl)(cyano)amino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2630018.png)

![N-(4-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2630019.png)

![1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2630024.png)

![7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2630025.png)

![1-{1-[4-(4-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B2630030.png)

![N-(5-fluoro-2-methylphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2630031.png)

![N-(2-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/no-structure.png)